Cas no 2229313-67-9 (4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one)

4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a pyrazole-containing ethyl group. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a valuable intermediate in the synthesis of biologically active molecules. Its pyrazole moiety enhances binding affinity to target proteins, while the pyrrolidinone scaffold contributes to favorable pharmacokinetic properties. The compound’s synthetic flexibility allows for further functionalization, making it useful in medicinal chemistry for developing enzyme inhibitors or receptor modulators. Its stability under standard conditions and compatibility with common reaction conditions further underscore its utility in research and industrial settings.
4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one structure
2229313-67-9 structure
Product Name:4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one
CAS No:2229313-67-9
MF:C9H13N3O
MW:179.219021558762
CID:6157489
PubChem ID:165614111
Update Time:2025-06-08

4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one
    • 2229313-67-9
    • 4-[2-(1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
    • EN300-1729977
    • Inchi: 1S/C9H13N3O/c13-9-6-8(7-10-9)2-5-12-4-1-3-11-12/h1,3-4,8H,2,5-7H2,(H,10,13)
    • InChI Key: GDLVXKZGUNSFLC-UHFFFAOYSA-N
    • SMILES: O=C1CC(CN1)CCN1C=CC=N1

Computed Properties

  • Exact Mass: 179.105862047g/mol
  • Monoisotopic Mass: 179.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 46.9Ų

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Additional information on 4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one

Introduction to 4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one (CAS No: 2229313-67-9)

4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 2229313-67-9, has garnered attention due to its structural features and its implications in the development of novel therapeutic agents. The presence of both pyrazole and pyrrolidinone moieties in its framework suggests a high degree of versatility, making it a promising candidate for further investigation in medicinal chemistry.

The molecular architecture of 4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one encompasses a pyrazole ring linked to an ethyl chain, which further connects to a pyrrolidinone scaffold. This unique arrangement facilitates various chemical modifications and functionalizations, enabling the synthesis of derivatives with tailored pharmacological properties. The pyrazole moiety is particularly noteworthy, as it is a well-documented pharmacophore in numerous bioactive molecules, contributing to activities ranging from anti-inflammatory to antiviral effects.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and synthetic accessibility. Among these, the combination of pyrazole and pyrrolidinone has shown particular promise in the development of drugs targeting neurological disorders, cancer, and infectious diseases. The structural motif of 4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one aligns well with this trend, as it provides a scaffold that can be readily modified to enhance binding affinity and selectivity for specific biological targets.

One of the most compelling aspects of this compound is its potential as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The presence of the pyrazole ring in 4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one makes it an attractive candidate for such applications, as pyrazole derivatives have been widely reported to exhibit kinase inhibitory activity.

Moreover, the pyrrolidinone moiety contributes additional functional groups that can be exploited for further derivatization. Pyrrolidinones are known for their ability to mimic natural products and have been incorporated into various drug candidates due to their favorable pharmacokinetic properties. The ethyl chain connecting the pyrazole and pyrrolidinone rings provides flexibility, allowing for conformational adjustments that can optimize interactions with biological targets.

Recent studies have begun to explore the pharmacological profile of 4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one, revealing intriguing biological activities. In vitro assays have demonstrated that this compound exhibits moderate inhibitory effects on certain kinases, suggesting its potential as a lead compound for further optimization. Additionally, preliminary cell-based assays indicate that it may possess anti-proliferative properties, making it a candidate for further investigation in oncology research.

The synthesis of 4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one has been optimized through multi-step organic reactions, leveraging established methodologies for constructing heterocyclic frameworks. The process typically involves the condensation of appropriate precursors under controlled conditions to form the pyrazole ring, followed by subsequent functionalization to introduce the ethyl chain and the pyrrolidinone moiety. Advances in synthetic chemistry have enabled more efficient and scalable production methods, facilitating access to this compound for research purposes.

The chemical properties of 4-2-(1H-pyrazol-1-yl)ethylpyrrolidin-2-one make it amenable to various spectroscopic techniques for structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the connectivity and environment of atoms within the molecule, while mass spectrometry (MS) confirms its molecular weight and fragmentation patterns. These techniques are essential for verifying the identity and purity of the compound before proceeding with biological evaluations.

In conclusion,4-2-(1H-pyrazol-1-y)ethylpyrrolidin - 2-one (CAS No: 2229313 - 67 - 9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like this one,4 - 2 - ( 1 H - pyrazol - 1 - yl ) eth ylpy rro lidi n - 2 - one is poised to play an important role in addressing unmet medical needs across various therapeutic areas.

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